Cresolphthalein

Description

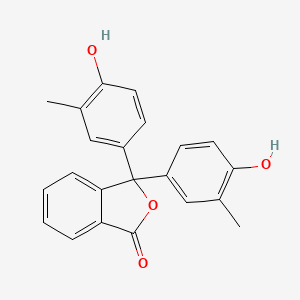

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-13-11-15(7-9-19(13)23)22(16-8-10-20(24)14(2)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBJMKMKNCRKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060491 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | o-Cresolphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-27-0 | |

| Record name | Cresolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresolphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-m-tolyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU2D9049G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Cresolphthalein: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cresolphthalein is a phthalein dye renowned for its utility as a pH indicator and a chromogenic agent in the colorimetric determination of calcium. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use in quantitative analysis are presented, alongside a visual representation of its pH-dependent structural transformation. This document serves as a critical resource for professionals in analytical chemistry, clinical diagnostics, and materials science.

Chemical Structure and Identification

o-Cresolphthalein, systematically named 3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one, is a derivative of phenolphthalein with methyl groups substituted at the ortho position to the phenolic hydroxyl groups.

Chemical Structure:

Identifiers:

Physicochemical Properties

The physical and chemical properties of o-cresolphthalein are summarized in the table below, providing essential data for its handling, storage, and application.

| Property | Value | Reference(s) |

| Molecular Weight | 346.38 g/mol | [1][2][3][5][6] |

| Appearance | White to pink or beige to tan powder | [1][2][5] |

| Melting Point | 223-225 °C | [1][2][5][6] |

| Boiling Point | Decomposes | [1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and glacial acetic acid.[1][5][7] | [1][5][7] |

| pKa | 9.4 - 9.61 | [1][6] |

| pH Indicator Range | pH 8.2 (Colorless) to 9.8 (Purple/Violet-Red) | [1][4][5][8][9] |

| UV-Vis Absorption Maxima (λmax) | 564-570 nm (in 0.1N NaOH) | [5][10] |

Mechanism of Action as a pH Indicator

The function of o-cresolphthalein as a pH indicator is rooted in a pH-dependent structural rearrangement. In acidic and neutral solutions (below pH 8.2), it exists predominantly in its non-ionized lactone form, which is colorless as the central carbon atom is sp³ hybridized, disrupting the π-conjugation across the molecule.

Upon addition of a base (above pH 9.8), the phenolic protons are abstracted, leading to the opening of the lactone ring. This results in the formation of a quinone-like structure with a dianionic, sp² hybridized central carbon atom. This extended system of conjugated π-orbitals is responsible for the strong absorption of light in the visible region, producing a vibrant purple color.[7]

Caption: pH-dependent equilibrium of o-cresolphthalein.

Experimental Protocols

Synthesis of o-Cresolphthalein

This protocol describes a common laboratory method for the synthesis of o-cresolphthalein via the condensation of phthalic anhydride with o-cresol.[7][11]

Materials:

-

Phthalic anhydride

-

o-Cresol

-

Anhydrous zinc chloride (catalyst)

-

Concentrated hydrochloric acid

-

10% Sodium hydroxide solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine one molar equivalent of phthalic anhydride with two molar equivalents of o-cresol.

-

Gently heat the mixture with stirring until the solids dissolve.

-

Carefully add one molar equivalent of anhydrous zinc chloride to the molten mixture.

-

Heat the reaction mixture at 105-110°C for 5-6 hours with continuous stirring.[7]

-

After cooling, add water to the reaction mass and stir to dissolve the excess catalyst.

-

Pour the mixture into a beaker containing dilute hydrochloric acid to precipitate the crude o-cresolphthalein.

-

Filter the crude product, wash thoroughly with water, and air dry.

-

For purification, dissolve the crude product in a 10% sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to re-precipitate the purified o-cresolphthalein.

-

Filter the purified solid, wash with water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for higher purity.

Colorimetric Determination of Calcium using o-Cresolphthalein Complexone (OCPC)

o-Cresolphthalein is a key component of the OCPC method for the quantitative determination of calcium in biological samples like serum.[12][13][14][15][16][17] In an alkaline medium, calcium ions form a distinct violet-colored complex with o-cresolphthalein complexone, a derivative of o-cresolphthalein. The intensity of the color, measured spectrophotometrically, is directly proportional to the calcium concentration.[14][16][17]

Materials:

-

o-Cresolphthalein complexone (OCPC) reagent

-

Alkaline buffer (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)[16]

-

Calcium standard solution (e.g., 10 mg/dL)[14]

-

Serum or other biological samples

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare the working chromogen reagent and buffer solution as specified by the assay kit manufacturer or laboratory protocol. A typical OCPC reagent might contain OCPC and 8-hydroxyquinoline to minimize magnesium interference.[13]

-

Assay Setup: Set up three sets of tubes: Blank, Standard, and Sample.

-

To the Blank tube, add a specified volume of deionized water.

-

To the Standard tube, add the same volume of the calcium standard solution.

-

To the Sample tube, add the same volume of the serum or biological sample.

-

To all tubes, add the alkaline buffer, mix, and incubate for a short period (e.g., 5 minutes) at room temperature.[14][16]

-

Add the OCPC chromogen reagent to all tubes, mix thoroughly, and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for color development.[14][16]

-

Measurement: Measure the absorbance of the Standard and Sample at 570-578 nm against the Blank.[5][14][16][17]

-

Calculation:

-

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Caption: Workflow for OCPC calcium assay.

Applications in Research and Development

Beyond its primary use as a pH indicator and in calcium assays, o-cresolphthalein and its derivatives are utilized in several other areas:

-

Polymer Chemistry: It serves as a monomer for the synthesis of specialty polymers like polyamides, polyimides, polycarbonates, and epoxy resins, which exhibit high thermal stability and desirable mechanical and electrical properties.[1]

-

Materials Science: Due to its distinct color change, it is incorporated into various materials to act as a sensor for pH changes, such as in "smart" packaging to indicate food spoilage or in safety devices to detect gas leaks.[10]

-

Complexometric Titrations: The derivative, o-cresolphthalein complexone, is also used as an indicator for the complexometric titration of other alkaline earth metals, including magnesium, strontium, and barium.[18][19]

Safety and Handling

o-Cresolphthalein is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and respiratory irritation. It is also suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

o-Cresolphthalein is a versatile and valuable chemical compound with significant applications in analytical chemistry, clinical diagnostics, and materials science. Its well-defined chemical properties and predictable colorimetric reactions make it an indispensable tool for researchers and professionals. This guide provides the essential technical information and detailed protocols to facilitate its effective and safe use in a laboratory setting.

References

- 1. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Cresolphthalein | C22H18O4 | CID 68995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. o-Cresolphthalein | 596-27-0 [chemicalbook.com]

- 6. o-Cresolphthalein [drugfuture.com]

- 7. Page loading... [wap.guidechem.com]

- 8. o-Cresolphthalein pH Indicator, 1 oz. [sciencecompany.com]

- 9. Cresolphthalein (o-) Indicator 0.04% [rmreagents.com]

- 10. gspchem.com [gspchem.com]

- 11. CN102924414A - Method for preparing o-cresolphthalein - Google Patents [patents.google.com]

- 12. gspchem.com [gspchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 16. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 17. o-CRESOLPHTHALEIN | Ennore India Chemicals [ennoreindiachemicals.com]

- 18. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Cresolphthalein Complexone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for o-Cresolphthalein complexone (also known as Metalphthalein or Phthalein Purple), a vital complexometric indicator used extensively in analytical chemistry, particularly for the determination of alkaline earth metal ions. This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for professionals in research and development.

Introduction

o-Cresolphthalein complexone, with the IUPAC name 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]-o-cresolphthalein, is a sophisticated organic molecule derived from the phthalein dye family. Its utility as a metallochromic indicator stems from its ability to form distinctly colored complexes with metal ions, most notably calcium and magnesium, in alkaline solutions. The formation of these colored chelates provides a clear visual endpoint in complexometric titrations. The synthesis of this complexone is a two-step process, beginning with the formation of its precursor, o-cresolphthalein, followed by an aminomethylation reaction to introduce the chelating functional groups.

Overall Synthesis Pathway

The synthesis of o-Cresolphthalein complexone proceeds in two main stages:

-

Step 1: Friedel-Crafts Acylation - The synthesis of the o-cresolphthalein backbone through the reaction of o-cresol with phthalic anhydride.

-

Step 2: Mannich Reaction - The aminomethylation of o-cresolphthalein with iminodiacetic acid and formaldehyde to introduce the di(carboxymethyl)aminomethyl groups, which are responsible for the compound's chelating properties.

Figure 1: Overall synthesis pathway of o-Cresolphthalein complexone.

Experimental Protocols

Step 1: Synthesis of o-Cresolphthalein

This procedure is based on the Friedel-Crafts acylation of o-cresol with phthalic anhydride using anhydrous zinc chloride as a catalyst.[1]

Materials:

-

Phthalic Anhydride

-

o-Cresol

-

Anhydrous Zinc Chloride

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Deionized Water

Equipment:

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Mortar and pestle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine phthalic anhydride and o-cresol.

-

Dissolution: With stirring, slowly heat the mixture until the solids are completely dissolved.

-

Catalyst Addition: To the dissolved mixture, rapidly add anhydrous zinc chloride with vigorous stirring.

-

Heating: Heat the reaction mixture to a temperature of 105-110°C and maintain for 5-6 hours.

-

Quenching and Precipitation: After the reaction is complete, add water to dissolve the mixture. Pour the resulting solution into a larger volume of water containing concentrated hydrochloric acid to precipitate the crude o-cresolphthalein.

-

Filtration and Washing: Filter the precipitate and wash it several times with water.

-

Purification: The crude product is purified by dissolving it in a sodium hydroxide solution, followed by filtration and re-precipitation with hydrochloric acid. The resulting crystalline solid is then washed with water and dried.

Step 2: Synthesis of o-Cresolphthalein Complexone (Mannich Reaction)

This protocol describes the aminomethylation of o-cresolphthalein with iminodiacetic acid and formaldehyde. While a specific detailed protocol for this exact reaction is not widely published, the following is a representative procedure based on analogous Mannich reactions of phenols.

Materials:

-

o-Cresolphthalein

-

Iminodiacetic Acid

-

Formaldehyde (37% solution in water)

-

Sodium Hydroxide

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid

Equipment:

-

Reaction flask with reflux condenser, stirrer, and temperature control

-

Addition funnel

-

pH meter

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of Iminodiacetate Solution: In a beaker, dissolve iminodiacetic acid in an aqueous solution of sodium hydroxide. Adjust the pH to approximately 9-10.

-

Reaction Setup: In a reaction flask, dissolve o-cresolphthalein in ethanol.

-

Addition of Reactants: To the stirred solution of o-cresolphthalein, add the prepared iminodiacetate solution.

-

Formaldehyde Addition: Slowly add formaldehyde solution to the reaction mixture using an addition funnel.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the crude o-Cresolphthalein complexone.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then with ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

The following tables summarize the quantitative data for the synthesis of o-cresolphthalein and a representative aminomethylation reaction.

Table 1: Quantitative Data for the Synthesis of o-Cresolphthalein [1]

| Parameter | Value |

| Phthalic Anhydride | 500 g |

| o-Cresol | 600 g |

| Anhydrous Zinc Chloride | 600 g |

| Reaction Temperature | 105-110 °C |

| Reaction Time | 5-6 hours |

| Yield | 400-500 g |

Table 2: Representative Quantitative Data for the Mannich Reaction

| Parameter | Molar Ratio (Relative to o-Cresolphthalein) |

| Iminodiacetic Acid | 2.2 - 2.5 |

| Formaldehyde | 2.2 - 2.5 |

| Sodium Hydroxide | To maintain pH 9-10 |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

Note: The data in Table 2 is based on general procedures for Mannich reactions of phenols and may require optimization for this specific synthesis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of o-Cresolphthalein complexone.

Figure 2: General experimental workflow for the synthesis of o-Cresolphthalein complexone.

Conclusion

The synthesis of o-Cresolphthalein complexone is a well-established two-step process that can be reliably performed in a laboratory setting. Careful control of reaction conditions, particularly in the Mannich reaction step, is crucial for achieving a high yield and purity of the final product. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important analytical reagent. Further optimization of the Mannich reaction conditions may be beneficial for improving the overall efficiency of the synthesis.

References

The Core Mechanism of Cresolphthalein-Calcium Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the binding of o-cresolphthalein complexone (CPC) to calcium ions. This colorimetric method is a cornerstone for calcium quantification in various biological and pharmaceutical matrices. This document details the underlying chemistry, experimental protocols, and critical parameters for accurate and reproducible results.

The Chemical Foundation of Calcium Detection

The determination of calcium concentration using o-cresolphthalein complexone is based on the formation of a distinctively colored complex. In an alkaline environment, the colorless o-cresolphthalein complexone molecule chelates with calcium ions (Ca²⁺) to form a violet-colored complex.[1][2] The intensity of the resulting color is directly proportional to the concentration of calcium in the sample, which can be quantified using spectrophotometry.[3]

The reaction is highly pH-dependent and is optimally carried out in an alkaline buffer, typically with a pH between 10 and 11.[4] This alkaline condition is crucial for the deprotonation of the CPC molecule, which facilitates its binding to calcium ions.

A significant challenge in this assay is the interference from other divalent cations, most notably magnesium (Mg²⁺). To ensure the specificity of the assay for calcium, a masking agent, 8-hydroxyquinoline, is commonly included in the reaction mixture.[4] 8-hydroxyquinoline preferentially binds to magnesium ions, preventing them from reacting with the CPC.

Recent studies have indicated that the stoichiometry of the calcium-CPC complex is not a simple 1:1 ratio. Evidence suggests that both 1:1 and 2:1 (Ca²⁺:CPC) complexes can form.[5] At lower calcium concentrations, the 1:1 complex is predominant, which can lead to non-linearity in the standard curve. As the calcium concentration increases, the formation of the 2:1 complex and the saturation of the CPC reagent can cause the calibration curve to flatten.[5]

Quantitative Parameters of the CPC-Calcium Interaction

| Parameter | Value | Notes |

| Optimal pH | 10 - 11 | Essential for the formation of the colored complex. |

| Wavelength of Maximum Absorbance (λmax) | 570 - 578 nm | The violet CPC-calcium complex exhibits maximum absorbance in this range.[2][3] |

| Stoichiometry (Ca²⁺:CPC) | 1:1 and 2:1 | The formation of different complexes can lead to non-linearity in the calibration curve.[5] |

| Linear Range | Varies by protocol | Typically up to 15-20 mg/dL of calcium.[4][6] |

| Interfering Ions | Magnesium (Mg²⁺) | Can be effectively masked by 8-hydroxyquinoline.[4] |

Visualizing the Binding Mechanism and Experimental Workflow

To better understand the chemical interactions and the experimental process, the following diagrams have been generated using the DOT language.

Caption: The binding of calcium ions to o-cresolphthalein complexone in an alkaline medium.

Caption: A generalized workflow for the colorimetric quantification of calcium using CPC.

Detailed Experimental Protocols

The following are representative protocols for the determination of calcium using the o-cresolphthalein complexone method. It is crucial to optimize these protocols based on the specific sample type and instrumentation.

Reagent Preparation

-

Calcium Stock Standard (e.g., 100 mg/dL): Dissolve a precise amount of primary standard grade calcium carbonate in a minimal amount of dilute hydrochloric acid and dilute to a known volume with deionized water.

-

Working Calcium Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 2.5, 5, 10, 15 mg/dL).

-

o-Cresolphthalein Complexone (CPC) Reagent:

-

Dissolve o-cresolphthalein complexone in a small amount of deionized water with the aid of a minimal amount of dilute sodium hydroxide.

-

Add a buffer solution to maintain an alkaline pH (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5).

-

Add 8-hydroxyquinoline solution (typically dissolved in ethanol) to the CPC solution to mask magnesium interference.

-

The final concentrations of CPC and 8-hydroxyquinoline in the working reagent are typically in the range of 0.1-0.2 mmol/L and 5-7 mmol/L, respectively.[1]

-

-

Buffer Solution (pH 10.5): A common buffer is 2-amino-2-methyl-1-propanol.

Assay Procedure (Manual Method)

-

Pipetting: To a set of test tubes, add a small, precise volume of the blank (deionized water), calcium standards, and unknown samples (e.g., 20 µL).

-

Reagent Addition: Add a larger volume of the CPC working reagent to each tube (e.g., 1 mL).

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for a specified period (typically 5-10 minutes) to allow for complete color development.[2]

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (570-578 nm) using a spectrophotometer, with the blank solution used to zero the instrument.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the calcium concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Conclusion

The o-cresolphthalein complexone method provides a robust and reliable means of quantifying calcium in a variety of settings, from clinical diagnostics to pharmaceutical research. A thorough understanding of the underlying chemical principles, including the reaction stoichiometry and the critical role of pH and masking agents, is paramount for obtaining accurate and reproducible data. The provided protocols and diagrams serve as a foundational guide for researchers and scientists employing this essential analytical technique. Further investigation into the precise binding kinetics and thermodynamics of the CPC-calcium interaction would provide an even deeper understanding of this widely used method.

References

- 1. Insight into Calcium-Binding Motifs of Intrinsically Disordered Proteins | MDPI [mdpi.com]

- 2. arenabioscien.com [arenabioscien.com]

- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 4. reckondiagnostics.com [reckondiagnostics.com]

- 5. Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anamollabs.com [anamollabs.com]

An In-depth Technical Guide to the Spectral Properties of the Cresolphthalein-Calcium Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the cresolphthalein-calcium complex, a widely utilized colorimetric method for the quantification of calcium in various biological and pharmaceutical samples. This document details the underlying principles, experimental protocols, and key spectral characteristics to facilitate its application in research and development.

Introduction

The determination of calcium concentration is critical in numerous scientific disciplines, from clinical diagnostics to drug development. The o-cresolphthalein complexone (OCPC) method offers a rapid, simple, and cost-effective approach for calcium quantification.[1] This method is based on the formation of a distinctly colored complex between o-cresolphthalein complexone and calcium ions in an alkaline environment.[1][2][3] The intensity of the resulting violet-colored complex is directly proportional to the calcium concentration in the sample, allowing for accurate spectrophotometric measurement.[1][2]

Principle of the Assay

In an alkaline solution, calcium ions (Ca²⁺) react with o-cresolphthalein complexone to form a stable, violet-colored chelate complex.[2][3][4] The reaction is highly specific for calcium, particularly when masking agents such as 8-hydroxyquinoline are included to prevent interference from other divalent cations like magnesium.[3][5][6] The absorbance of the resulting complex is measured at a specific wavelength, and the calcium concentration is determined by comparing the absorbance of the sample to that of a known standard.

Spectral Properties

The formation of the cresolphthalein-calcium complex results in a significant change in the absorption spectrum of the o-cresolphthalein complexone reagent. The key spectral properties are summarized in the table below.

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 570 - 578 nm | [2][3][7] |

| Sensitive Wavelength Range | 560 - 590 nm | [1][7] |

| Optimal pH for Complex Formation | Alkaline (pH 10.0 - 10.5) | [2][3] |

| Linearity Range | Up to 20 mg/dL | [2][3] |

| Minimum Detection Limit | 2.0 mg/dL | [2] |

Experimental Protocol: Colorimetric Determination of Calcium

This protocol outlines the steps for the quantitative determination of calcium in serum samples using the o-cresolphthalein complexone method.

4.1. Reagent Preparation

-

Color Reagent: Prepare a solution containing o-cresolphthalein complexone (0.80 mmol/L) and 8-hydroxyquinoline (2 mmol/L) in a suitable buffer.[3]

-

Buffer Reagent (pH 10.5): A buffer solution, such as 2-amino-2-methyl-1-propanol (0.3 mol/L), is used to maintain the alkaline conditions necessary for the reaction.[2]

-

Working Reagent: Mix equal volumes of the Color Reagent and the Buffer Reagent.[3] Allow the mixture to stand at room temperature for at least 5 minutes before use.[3]

-

Calcium Standard: A standard solution of calcium (e.g., 10 mg/dL) is required for calibration.[2][3]

4.2. Assay Procedure

-

Sample Preparation: Use non-hemolyzed serum. If using plasma, heparin is the only acceptable anticoagulant.[2] For urine samples, acidification is necessary.[2]

-

Assay Setup: Label test tubes for a blank, standard, and samples.

-

Reagent Addition:

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature (20-25°C) for 5 minutes.[2]

-

Measurement: Measure the absorbance of the standard and the samples at 578 nm against the reagent blank.[2]

-

Calculation: The calcium concentration in the sample is calculated using the following formula:

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

4.3. Considerations and Interferences

-

Hemolysis: Hemoglobin can interfere with the spectral measurement.[8] It is recommended to use non-hemolyzed serum.[3]

-

Anticoagulants: Anticoagulants that chelate calcium, such as EDTA, citrate, and oxalate, must be avoided.[2]

-

Magnesium Interference: The inclusion of 8-hydroxyquinoline in the color reagent effectively minimizes interference from magnesium ions.[3][5]

-

Glassware: All glassware should be acid-washed to remove any contaminating calcium.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the determination of calcium using the o-cresolphthalein complexone method.

Caption: Experimental workflow for calcium determination.

Signaling Pathway/Reaction Mechanism

The fundamental reaction involves the chelation of calcium ions by o-cresolphthalein complexone in an alkaline environment.

Caption: Formation of the cresolphthalein-calcium complex.

Conclusion

The o-cresolphthalein complexone method provides a robust and reliable means for quantifying calcium levels. Understanding its spectral properties and adhering to standardized experimental protocols are paramount for obtaining accurate and reproducible results. This guide serves as a valuable resource for researchers and professionals employing this technique in their analytical workflows.

References

- 1. gspchem.com [gspchem.com]

- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 3. reckondiagnostics.com [reckondiagnostics.com]

- 4. medium.com [medium.com]

- 5. vitroscient.com [vitroscient.com]

- 6. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]

- 7. adipogen.com [adipogen.com]

- 8. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the Solubility of o-Cresolphthalein in Ethanol vs. Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of o-cresolphthalein in two common laboratory solvents: ethanol and water. A comprehensive understanding of its solubility is critical for its application as a pH indicator and a reagent in colorimetric assays, particularly in pharmaceutical and clinical chemistry contexts. This document outlines the available solubility data, provides a general experimental protocol for its determination, and visualizes the key chemical transformations underlying its utility.

Core Topic: Solubility of o-Cresolphthalein

o-Cresolphthalein is a phthalein dye recognized for its distinct color change in alkaline conditions. Its molecular structure, characterized by a large, predominantly nonpolar aromatic framework with polar hydroxyl groups, dictates its differential solubility in various solvents.

Data Presentation: Quantitative and Qualitative Solubility

| Solvent | Qualitative Solubility | Reported Solution Concentrations |

| Ethanol | Soluble[1][2][3][4] | 0.04% w/v in ~95% ethanol[5][6] |

| 0.1% for a clear solution[7] | ||

| Water | Slightly soluble to insoluble[1][2][3][4][8] | Not typically prepared in aqueous solutions without a co-solvent. |

The significant difference in solubility is attributed to the "like dissolves like" principle. Ethanol, being a polar protic solvent with a significant nonpolar alkyl chain, can effectively solvate both the polar hydroxyl groups and the nonpolar aromatic regions of the o-cresolphthalein molecule. In contrast, water, a highly polar solvent, interacts poorly with the large nonpolar structure of o-cresolphthalein, leading to its low solubility.

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of o-cresolphthalein in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Protocol: Determination of Solubility by Isothermal Saturation

Objective: To determine the equilibrium solubility of o-cresolphthalein in ethanol and water at a controlled temperature.

Materials:

-

o-Cresolphthalein (analytical grade)

-

Ethanol (anhydrous, analytical grade)

-

Deionized water

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of o-cresolphthalein to separate sealed flasks containing a known volume of ethanol and water, respectively. The excess solid should be clearly visible.

-

Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean, dry, pre-weighed container. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of o-cresolphthalein).

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of o-cresolphthalein of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve. For o-cresolphthalein in alkaline solution, λmax is approximately 565-569 nm.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Measure the absorbance of the diluted solution and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the average of multiple determinations at the specified temperature.

-

Mandatory Visualizations

Signaling Pathway of o-Cresolphthalein as a pH Indicator

The function of o-cresolphthalein as a pH indicator is based on a reversible chemical transformation. In acidic to neutral solutions (pH < 8.2), it exists predominantly in a colorless lactone form. In alkaline solutions (pH > 9.8), the lactone ring opens, and the molecule rearranges into a colored, resonance-stabilized quinoid structure.

Caption: pH-dependent equilibrium of o-cresolphthalein.

Experimental Workflow for Calcium Determination

o-Cresolphthalein is widely used in the colorimetric determination of calcium in biological samples. In an alkaline environment, o-cresolphthalein complexone (a derivative) forms a colored complex with calcium ions. The intensity of the color is proportional to the calcium concentration and is measured spectrophotometrically.

Caption: Workflow for colorimetric calcium assay.

References

- 1. o-Cresolphthalein | 596-27-0 [chemicalbook.com]

- 2. o-Cresolphthalein [drugfuture.com]

- 3. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. o-Cresolphthalein pH Indicator, 1 oz. [sciencecompany.com]

- 6. chemimpex.com [chemimpex.com]

- 7. gspchem.com [gspchem.com]

- 8. o-Cresolphthalein, indicator - Scharlab [scharlab.com]

O-Cresolphthalein as a pH Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

O-cresolphthalein, a phthalein dye, serves as a crucial pH indicator in various analytical and clinical applications. Its distinct color transition in the alkaline range makes it particularly suitable for titrations of weak acids and for colorimetric assays. This technical guide provides an in-depth overview of its pH indicator properties, including its transition range, color changes, and relevant physicochemical data.

Core Properties of O-Cresolphthalein

O-cresolphthalein's function as a pH indicator is dictated by its molecular structure, which changes in response to the hydrogen ion concentration of the solution. This structural change results in a visible colorimetric shift, allowing for the visual determination of a solution's pH.

Quantitative Data Summary

The key quantitative parameters of o-cresolphthalein as a pH indicator are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| pH Transition Range | 8.2 – 9.8[1][2][3][4] |

| Color in Acidic/Neutral Solution (pH < 8.2) | Colorless[1][2][5][6] |

| Color in Alkaline Solution (pH > 9.8) | Reddish-purple, Violet, or Red[1][2][3][7][8] |

| pKa | 9.4[7][8][9] |

| Molecular Formula | C₂₂H₁₈O₄[4][5] |

| Molecular Weight | 346.38 g/mol [3][4][7] |

| Solubility | Insoluble in water, soluble in ethanol[2][5] |

Visualizing the pH-Dependent Color Change

The transition of o-cresolphthalein from its colorless to its colored form can be represented as a logical progression dependent on the pH of the solution. The following diagram illustrates this relationship.

Experimental Protocols

Preparation of O-Cresolphthalein Indicator Solution (0.04% w/v)

A commonly used concentration for o-cresolphthalein as a pH indicator is 0.04% (w/v) in ethanol.[6]

Materials:

-

o-Cresolphthalein powder

-

Ethanol (95% or absolute)

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Stirring rod or magnetic stirrer

Procedure:

-

Weigh 0.04 g of o-cresolphthalein powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask.

-

Swirl the flask or use a magnetic stirrer to completely dissolve the powder. O-cresolphthalein is readily soluble in ethanol.[2][5]

-

Once dissolved, add ethanol to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a well-sealed container, protected from light.

Determination of the pH Transition Range

This protocol outlines a general method for visually determining the pH transition range of the prepared o-cresolphthalein indicator solution.

Materials:

-

Prepared o-cresolphthalein indicator solution

-

A series of buffer solutions with known pH values ranging from 7.0 to 11.0 (in increments of 0.2 pH units)

-

Test tubes or a microplate

-

Calibrated pH meter for verifying buffer pH

Procedure:

-

Arrange a series of test tubes, each containing one of the buffer solutions.

-

To each test tube, add a consistent amount (e.g., 2-3 drops) of the o-cresolphthalein indicator solution.

-

Gently agitate each test tube to ensure uniform mixing.

-

Observe the color of the solution in each test tube against a white background.

-

Record the pH at which the first faint appearance of a pink or violet color is observed. This marks the lower end of the transition range.

-

Continue observing the color change across the series of buffer solutions.

-

Record the pH at which the color change is complete and no further intensification of the reddish-purple color is observed with increasing pH. This marks the upper end of the transition range.

Applications in Research and Development

Beyond its use in routine acid-base titrations, o-cresolphthalein is also utilized in more specialized applications within research and drug development. Notably, it is a key reagent in the colorimetric determination of calcium in biological samples such as serum.[1][2] In this method, o-cresolphthalein forms a colored complex with calcium ions under alkaline conditions, allowing for the quantification of calcium levels.[1][2] This application underscores the importance of understanding its behavior in buffered, alkaline environments.

References

- 1. Cresolphthalein (o-) Indicator 0.04% [rmreagents.com]

- 2. o-Cresolphthalein, Indicator grade [himedialabs.com]

- 3. gspchem.com [gspchem.com]

- 4. o-Cresolphthalein pH indicator solution [myskinrecipes.com]

- 5. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 6. o-Cresolphthalein pH Indicator, 1 oz. [sciencecompany.com]

- 7. o-Cresolphthalein [drugfuture.com]

- 8. echemi.com [echemi.com]

- 9. o-Cresolphthalein | 596-27-0 [chemicalbook.com]

The OCPC Calcium Method: A Technical Guide for Researchers

The accurate quantification of calcium is a critical aspect of various fields of research, including cell biology, drug development, and clinical diagnostics. Among the various techniques available, the o-cresolphthalein complexone (OCPC) method stands out as a robust and widely adopted colorimetric assay. This technical guide provides an in-depth exploration of the core principles of the OCPC calcium method, detailed experimental protocols, and a summary of key quantitative data for researchers, scientists, and drug development professionals.

Core Principle of the OCPC Calcium Method

The o-cresolphthalein complexone (OCPC) method is a colorimetric assay used for the quantitative determination of calcium in various biological samples such as serum, plasma, and urine.[1][2][3][4][5][6] The fundamental principle of this method lies in the specific reaction between calcium ions and the OCPC reagent in an alkaline environment.[1][2][4][6][7][8][9][10]

Under alkaline conditions, typically at a pH between 10.0 and 11.0, calcium ions (Ca²⁺) form a distinct violet-colored complex with OCPC.[1][2][7] The intensity of the color produced is directly proportional to the concentration of calcium in the sample.[1][2][4][7] This relationship allows for the quantification of calcium by measuring the absorbance of the solution at a specific wavelength, typically between 570 nm and 578 nm.[1][7][8]

A crucial component of modern OCPC reagents is the inclusion of 8-hydroxyquinoline.[3][7][11] Magnesium ions can also react with OCPC, leading to potential interference and overestimation of calcium levels. 8-hydroxyquinoline acts as a masking agent, selectively chelating magnesium ions and preventing them from reacting with the OCPC dye, thereby ensuring the specificity of the assay for calcium.[7]

Reaction Workflow

The logical flow of the OCPC calcium method is a straightforward process involving sample preparation, reaction with the OCPC reagent, and subsequent spectrophotometric measurement.

Signaling Pathway: The Chemical Reaction

The core of the OCPC method is the chemical reaction that leads to the formation of a colored complex. This can be visualized as a simple signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the OCPC calcium method based on various commercially available kits.

| Parameter | Typical Value/Range | Notes |

| Wavelength of Maximum Absorbance | 570 - 578 nm | The precise wavelength may vary slightly between different reagent formulations.[1][7][8] |

| Linearity Range | Up to 15 - 20 mg/dL | Samples with higher concentrations should be diluted with saline and re-assayed.[1][6][7] |

| Minimum Detection Limit | ~2.0 mg/dL | Varies depending on the specific kit and instrumentation.[1] |

| pH of Reaction | 10.0 - 11.0 | An alkaline environment is essential for the formation of the calcium-OCPC complex.[7][11] |

| Incubation Time | 5 minutes at room temperature | The color development is rapid and generally stable for a defined period.[12][6][9] |

| Stability of Final Reaction Mixture | Up to 1 hour | The colored complex is stable for a sufficient time to allow for measurement.[7][9] |

Detailed Experimental Protocol

This section provides a generalized yet detailed protocol for the determination of calcium using the OCPC method. Note that specific reagent volumes and incubation times may vary depending on the manufacturer's instructions.

1. Reagent Preparation:

-

Allow all reagents to come to room temperature before use.

-

Prepare the working reagent by mixing the OCPC color reagent and the buffer reagent in the ratio specified by the kit manufacturer (often a 1:1 ratio).[12][9][10]

-

The working reagent should be prepared fresh daily.[13]

2. Sample Handling and Preparation:

-

Use non-hemolyzed serum or heparinized plasma.[1][2] Avoid anticoagulants such as citrate, oxalate, and EDTA, as they will chelate calcium.[1][2]

-

For urine samples, acidification with hydrochloric acid (HCl) may be necessary to prevent precipitation of calcium salts.[3][11]

-

If samples are expected to have calcium concentrations exceeding the linearity of the assay, they should be diluted with a 0.9% saline solution.[7]

3. Assay Procedure:

-

Label a series of test tubes or wells of a microplate for a blank, standard, controls, and unknown samples.

-

Pipette the specified volume of the working reagent into each tube or well.

-

Add the specified volume of the blank (deionized water), calcium standard, controls, and samples to their respective tubes or wells.

-

Mix the contents of each tube or well thoroughly.

-

Incubate the reaction mixtures for the recommended time (typically 5 minutes) at room temperature (25-30°C).[12][7][9]

4. Measurement and Calculation:

-

Set the spectrophotometer or microplate reader to the appropriate wavelength (e.g., 570 nm).

-

Zero the instrument using the reagent blank.

-

Measure the absorbance of the standard, controls, and all samples.

-

The concentration of calcium in the samples can be calculated using the following formula:

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Interfering Substances

Several substances can potentially interfere with the accuracy of the OCPC calcium method.

-

Anticoagulants: As mentioned, chelating anticoagulants like EDTA, citrate, and oxalate must be avoided.[1][2] Heparin is generally the only acceptable anticoagulant.[2]

-

Hemolysis: Severe hemolysis can lead to falsely elevated calcium results and should be avoided.[1][7]

-

Lipemia and Icterus: While many modern OCPC assays show minimal interference from lipemia and icterus, severely lipemic or icteric samples may require a sample blank for accurate results.[1][7]

-

Magnesium: As discussed, this is a primary potential interferent, but its effect is largely negated by the inclusion of 8-hydroxyquinoline in the reagent.[7]

Conclusion

The OCPC calcium method provides a reliable, rapid, and cost-effective means for the quantitative determination of calcium. By understanding the core principles of the reaction, adhering to proper experimental protocols, and being aware of potential interferences, researchers can confidently employ this technique to obtain accurate and reproducible results in their studies.

References

- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 2. arenabioscien.com [arenabioscien.com]

- 3. toliopoulos.gr [toliopoulos.gr]

- 4. gspchem.com [gspchem.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. deltalab.in [deltalab.in]

- 7. reckondiagnostics.com [reckondiagnostics.com]

- 8. myco-instrumentation.com [myco-instrumentation.com]

- 9. anamollabs.com [anamollabs.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. biolabo.fr [biolabo.fr]

- 12. adveetabiotech.com [adveetabiotech.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to o-Cresolphthalein Complexone

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresolphthalein complexone, also known as phthalein purple or metalphthalein, is a metallochromic indicator belonging to the phthalein dye family.[1][2] It is a valuable analytical reagent primarily utilized in the quantitative determination of alkaline earth metal ions, most notably calcium.[3][4] Its distinct color change in the presence of these ions at a specific pH range makes it an essential tool in various applications, including clinical diagnostics for serum calcium analysis and environmental testing for water hardness.[3][5] This guide provides a comprehensive overview of o-cresolphthalein complexone, including its chemical properties, purity, and detailed experimental protocols for its key applications.

Chemical and Physical Properties

o-Cresolphthalein complexone is a white to off-white crystalline powder.[6] It is soluble in methanol, ethanol, and aqueous alkaline solutions like sodium hydroxide, but insoluble in water.[6][7] The compound is stable under standard storage conditions, though it should be protected from light and moisture.[6][8]

Table 1: Quantitative Data for o-Cresolphthalein Complexone

| Parameter | Value | References |

| CAS Number | 2411-89-4 | [1][7][8][9][10] |

| Molecular Formula | C₃₂H₃₂N₂O₁₂ | [1][9] |

| Molecular Weight | 636.6 g/mol | [9] |

| Appearance | White to off-white powder | [6][11] |

| Purity (Dye Content) | ≥80% | [6][8] |

| Melting Point | 181-185 °C (decomposes) | |

| pH Range for Color Change | Colorless at pH 8.2 to red/purple at pH 9.8 | [6][8] |

| Maximum Absorption (λmax) | 577-580 nm (in 0.1 M NaOH) | [6][8] |

Experimental Protocols

Protocol for Colorimetric Determination of Serum Calcium

This method is based on the specific reaction where calcium ions form a violet-colored complex with o-cresolphthalein complexone in an alkaline medium.[3][12] The intensity of the color produced is directly proportional to the calcium concentration and can be measured spectrophotometrically.[3]

Principle: In an alkaline solution, o-cresolphthalein complexone binds with calcium ions to form a stable, colored complex.[3][8] 8-hydroxyquinoline is often added to the reagent to prevent interference from magnesium ions by preferentially chelating them.[12]

Reagents:

-

Calcium Chromogen Solution:

-

o-Cresolphthalein Complexone (OCPC): 32.5 mg

-

8-hydroxyquinoline: 1.1 g

-

Concentrated Hydrochloric Acid: 7.5 mL

-

Deionized Water: Add to a final volume of 500 mL. Stir until all components are fully dissolved.[13]

-

-

Diethylamine Buffer Solution:

-

Diethylamine: 21 mL

-

Deionized Water: Add to a final volume of 500 mL.[13]

-

-

Working Reagent: Mix the calcium chromogen solution, diethylamine buffer solution, and methanol in a 1.5:1.5:1.0 ratio. This working reagent should be prepared fresh before use.[13]

-

Calcium Standard Solution (1 mg/mL):

-

Accurately weigh 2.5 g of anhydrous calcium carbonate (dried at 110°C for at least 2 hours).

-

Place it in a 1000 mL volumetric flask and add 100 mL of deionized water.

-

Slowly add 5 mL of concentrated hydrochloric acid dropwise until the calcium carbonate is completely dissolved.

-

Make up the volume to 1000 mL with deionized water and mix thoroughly.[13]

-

Procedure:

-

Sample Preparation: Collect blood samples and centrifuge at 3000 rpm for 15-20 minutes to separate the serum.[13]

-

Assay:

-

Pipette 20 µL of serum sample, standard, or deionized water (for blank) into respective test tubes.

-

Add 1.0 mL of the freshly prepared working reagent to each tube.

-

Mix well and incubate at room temperature for 5 minutes.

-

-

Measurement: Measure the absorbance of the samples and the standard against the blank at 570 nm.

-

Calculation:

-

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Protocol for Complexometric Titration of Alkaline Earth Metals

o-Cresolphthalein complexone serves as an indicator for the direct titration of alkaline earth metals like Calcium (Ca²⁺), Magnesium (Mg²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺) with a chelating agent, typically EDTA (ethylenediaminetetraacetic acid).[1][7]

Principle: The titration is performed in an alkaline solution (pH ~11) where the metal ions form a colored complex with the o-cresolphthalein complexone indicator.[7][14] As the titrant (EDTA) is added, it progressively binds with the free metal ions. At the endpoint, EDTA removes the metal ions from the indicator-metal complex, causing a sharp color change from colored (pink/purple) to colorless.[7]

Reagents:

-

EDTA Titrant (0.01 M): Prepare by dissolving the appropriate amount of disodium EDTA in deionized water.

-

Ammonia Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.

-

o-Cresolphthalein Complexone Indicator: Prepare a 0.05% (w/v) solution in a suitable solvent like ethanol or a slightly alkaline aqueous solution.

-

Sample Solution: A solution containing the unknown concentration of the alkaline earth metal ion.

Procedure:

-

Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

Add a sufficient amount of ammonia buffer to bring the pH to approximately 10.

-

Add 2-3 drops of the o-cresolphthalein complexone indicator solution. The solution should turn a pink or violet color, indicating the formation of the metal-indicator complex.

-

Titrate the solution with the standardized EDTA solution. The color will gradually fade.

-

The endpoint is reached when the solution undergoes a final color change from pink/violet to colorless.

-

Record the volume of EDTA titrant used.

-

Calculate the concentration of the metal ion in the sample based on the stoichiometry of the metal-EDTA reaction (typically 1:1).

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the experimental workflow for the colorimetric determination of serum calcium.

References

- 1. o-Cresolphthalein complexon, Hi-AR™/ACS [himedialabs.com]

- 2. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]

- 3. gspchem.com [gspchem.com]

- 4. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]

- 5. medium.com [medium.com]

- 6. adipogen.com [adipogen.com]

- 7. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CAS 2411-89-4: o-Cresolphthalein complexone | CymitQuimica [cymitquimica.com]

- 11. tmmedia.in [tmmedia.in]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Page loading... [guidechem.com]

- 14. Cas 2411-89-4,o-Cresolphthalein Complexone | lookchem [lookchem.com]

Stability and Storage of Cresolphthalein Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for cresolphthalein solutions. Cresolphthalein, a phthalein dye, is a common pH indicator and a key reagent in various analytical methods, including the colorimetric determination of calcium. Ensuring the stability of its solutions is critical for accurate and reproducible results in research and development settings. This document outlines the factors affecting its stability, recommended storage practices, and detailed experimental protocols for stability assessment.

Chemical Structure and Properties

o-Cresolphthalein (3,3-bis(4-hydroxy-3-methylphenyl)phthalide) is a triphenylmethane dye characterized by a central lactone ring. Its function as a pH indicator is attributed to the reversible opening of this lactone ring in alkaline conditions, which results in a quinonoid structure with a distinct purple color. The colorless form is predominant in acidic to neutral solutions (pH < 8.2), while the colored form appears in alkaline solutions (pH > 9.8)[1].

Stability Profile of Cresolphthalein Solutions

The stability of cresolphthalein solutions is influenced by several environmental factors, primarily pH, temperature, and exposure to light. Degradation of the molecule typically involves the irreversible hydrolysis of the lactone ring or photodegradation.

Effect of pH

Effect of Temperature

Elevated temperatures accelerate the degradation of cresolphthalein solutions. As with most chemical reactions, the rate of hydrolysis of the lactone ring increases with temperature[6]. For o-cresolphthalein complexone (O-CPC) working solutions, which are typically alkaline, stability is significantly reduced at room temperature compared to refrigerated conditions.

Effect of Light

Exposure to light, particularly UV radiation, can induce photodegradation of triphenylmethane dyes like cresolphthalein[7]. The energy from photons can lead to the cleavage of chemical bonds and the formation of non-colored degradation products. Therefore, it is crucial to protect cresolphthalein solutions from light to maintain their integrity.

Table 1: Summary of Stability Data for Cresolphthalein and O-Cresolphthalein Complexone (O-CPC) Solutions

| Solution Type | Condition | Stability | Source(s) |

| o-Cresolphthalein (solid) | Room Temperature, protected from light and moisture | Stable for at least 2 years | General SDS |

| o-Cresolphthalein Indicator Solution | General laboratory conditions | Stable under normal conditions | [8][9] |

| O-CPC Stock Solution (0.8 mg/mL) | Room Temperature | Stable for several months | [5] |

| O-CPC Working Reagent | 2-8°C | Stable for 7 days | [10] |

| O-CPC Working Reagent | 15-25°C | Stable for 1 day | [2] |

| O-CPC Working Reagent | Refrigerated (2-8°C) | Stable for two weeks | [11] |

| O-CPC Working Reagent | Room Temperature | Stable for one week | [11] |

| Calcium-O-CPC Complex (Final colored solution) | Protected from direct light | Stable for at least 1 hour | [10][12][13] |

Recommended Storage Conditions

To ensure the long-term stability of cresolphthalein solutions, the following storage conditions are recommended:

-

Container: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) to prevent solvent evaporation and photodegradation.

-

Temperature: For general use indicator solutions, storage in a cool, dark place is sufficient. For o-cresolphthalein complexone (O-CPC) working solutions, refrigeration at 2-8°C is recommended to extend their shelf life.

-

Atmosphere: Minimize exposure to air to reduce the risk of contamination and oxidative degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability study of a cresolphthalein solution involves subjecting the solution to various stress conditions and monitoring its degradation over time using appropriate analytical techniques. The following sections outline a general protocol for such a study, which should be adapted and validated for specific formulations and applications.

Preparation of Cresolphthalein Solution

A stock solution of o-cresolphthalein is typically prepared by dissolving the powder in ethanol, as it is sparingly soluble in water[1]. A common concentration for an indicator solution is 0.04% (w/v).

Protocol for Preparation of 0.04% o-Cresolphthalein Indicator Solution:

-

Weigh 40 mg of o-cresolphthalein powder.

-

Dissolve the powder in 100 mL of 95% ethanol.

-

Stir until the powder is completely dissolved.

-

Store the solution in a tightly capped amber glass bottle.

Stability Study Design

A forced degradation study can be performed to identify potential degradation products and pathways. This involves exposing the solution to conditions more severe than the recommended storage conditions.

Table 2: General Protocol for a Forced Degradation Study of Cresolphthalein Solution

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix equal volumes of the cresolphthalein solution and 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Alkaline Hydrolysis | Mix equal volumes of the cresolphthalein solution and 0.1 M NaOH. Incubate at room temperature and monitor for color fading over several hours. |

| Oxidative Degradation | Mix equal volumes of the cresolphthalein solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Store the cresolphthalein solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., up to 7 days), protected from light. |

| Photostability | Expose the cresolphthalein solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps) for a specified duration, as per ICH Q1B guidelines. A dark control should be run in parallel. |

Analytical Methods for Stability Monitoring

The degradation of cresolphthalein can be monitored by quantifying the decrease in the concentration of the parent molecule or the appearance of degradation products.

UV-Vis spectrophotometry is a straightforward method to monitor the degradation of cresolphthalein, especially in its colored form. The decrease in absorbance at the λmax of the colored form (around 570 nm in alkaline solution) can be correlated with the degradation of the indicator.

Experimental Workflow for UV-Vis Analysis:

-

Prepare samples of the cresolphthalein solution subjected to different stress conditions.

-

For each sample, take an aliquot and dilute it in an appropriate alkaline buffer (e.g., pH 10) to generate the colored form.

-

Measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer.

-

Record the absorbance at the λmax (approx. 570 nm).

-

A decrease in absorbance at this wavelength over time indicates degradation.

HPLC is a more specific and sensitive technique for stability testing. It can separate the parent cresolphthalein molecule from its degradation products, allowing for accurate quantification of each. A stability-indicating HPLC method should be developed and validated.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at a wavelength where both the parent compound and potential degradation products absorb (e.g., 275 nm).

-

Analysis: The peak area of cresolphthalein is monitored over time. The appearance of new peaks indicates the formation of degradation products.

Degradation Pathway and Influencing Factors

The stability of cresolphthalein solutions is a multifactorial issue. The following diagram illustrates the key factors that can lead to the degradation of the cresolphthalein molecule.

Conclusion

The stability of cresolphthalein solutions is paramount for their reliable use as pH indicators and analytical reagents. The primary factors influencing their degradation are pH, temperature, and light. In alkaline conditions, cresolphthalein exists in its colored quinonoid form, which is susceptible to irreversible hydrolysis, leading to a loss of color and functionality. This degradation is accelerated by high temperatures. Furthermore, exposure to light can cause photodegradation of the molecule. To ensure the longevity and accuracy of cresolphthalein solutions, they should be stored in tightly sealed, light-resistant containers in a cool environment. For alkaline working solutions, such as those used in O-CPC calcium assays, refrigeration is recommended, and fresh preparation is often necessary for optimal performance. The use of validated analytical methods, such as UV-Vis spectrophotometry or HPLC, is essential for monitoring the stability of these solutions over time.

References

- 1. m.youtube.com [m.youtube.com]

- 2. uv.es [uv.es]

- 3. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. hmrlabs.com [hmrlabs.com]

- 7. Photothermal degradation of triphenylmethane dye wastewater by Fe3O4@C-laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 12. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eag.com [eag.com]

The Chemical Distinction Between Cresolphthalein and Phenolphthalein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and functional differences between o-cresolphthalein and phenolphthalein, two closely related triphenylmethane dyes renowned for their use as pH indicators. While structurally similar, the presence of methyl substituents on the cresolphthalein molecule imparts subtle yet significant alterations to its physicochemical properties and indicator characteristics. This document outlines their synthesis, comparative properties, and the mechanisms governing their chromogenic behavior, supported by experimental protocols and data visualizations.

Core Structural and Physicochemical Differences

The fundamental distinction between phenolphthalein and o-cresolphthalein lies in their molecular structure. Phenolphthalein is synthesized from phthalic anhydride and two molecules of phenol. In contrast, o-cresolphthalein is derived from phthalic anhydride and two molecules of o-cresol (2-methylphenol). This addition of two methyl groups, one on each phenolic ring ortho to the hydroxyl group, is the primary driver of the observed differences in their properties.

The key physicochemical properties of both compounds are summarized in the table below for direct comparison.

| Property | Phenolphthalein | o-Cresolphthalein | Reference(s) |

| Molecular Formula | C₂₀H₁₄O₄ | C₂₂H₁₈O₄ | [1][2] |

| Molar Mass | 318.32 g/mol | 346.38 g/mol | [2][3] |

| IUPAC Name | 3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one | 3,3-Bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one | [2][4] |

| Appearance | White to pale pink crystalline powder | White to beige powder | [1][5] |

| Melting Point | 258–263 °C | 223-225 °C | [1][5] |

| Solubility in Water | Practically insoluble (400 mg/L) | Slightly soluble | [4][5] |

| Solubility in Ethanol | Very soluble | Soluble | [4][5] |

| pKa | ~9.5 - 9.75 | ~9.4 - 9.61 | [2][4][5][6] |

| pH Transition Range | 8.2 – 10.0 | 8.2 – 9.8 | [1][2] |

| Color in Acidic/Neutral pH | Colorless | Colorless | [1][2] |

| Color in Alkaline pH | Pink-Fuchsia | Purple/Violet-Red | [1][2] |

| λmax (alkaline) | ~552-553 nm | ~566-570 nm | [4][5][6] |

Mechanism of Action as a pH Indicator

The color change observed in both phenolphthalein and cresolphthalein is a result of a pH-dependent structural transformation.[7] In acidic or neutral solutions, these indicators exist in a colorless lactone form, where the central carbon atom is sp³ hybridized, and the molecule lacks an extended system of conjugated pi bonds.[7]

As the pH increases and the solution becomes alkaline (typically above pH 8.2), a proton is abstracted from each of the phenolic hydroxyl groups. This deprotonation is followed by the cleavage of the lactone ring, leading to a structural rearrangement.[7][8] The central carbon becomes sp² hybridized, resulting in a planar quinoid structure. This new form possesses a large, delocalized pi electron system spanning all three aromatic rings, which is capable of absorbing light in the visible spectrum, thereby producing a vibrant color.[7]

The methyl groups on o-cresolphthalein are electron-donating. This inductive effect slightly influences the electronic structure of the molecule and the stability of the deprotonated forms, resulting in a slightly lower pH transition range and a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to phenolphthalein.[9] In strongly basic solutions (pH > 12-13), phenolphthalein can undergo further structural changes that disrupt the conjugation, causing the color to fade back to colorless.[7][8]

Experimental Protocols

General Synthesis of Phthalein Indicators

The standard method for synthesizing both phenolphthalein and o-cresolphthalein is through a Friedel-Crafts acylation reaction.[2][10]

Methodology:

-

Combine a 2-molar equivalent of the phenol (phenol for phenolphthalein, o-cresol for o-cresolphthalein) with a 1-molar equivalent of phthalic anhydride.[2]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, to the mixture.[9][10]

-

Heat the reaction mixture under reflux for several hours to drive the condensation reaction to completion.

-

After cooling, pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Isolate the solid product by vacuum filtration and wash thoroughly with water to remove unreacted starting materials and the acid catalyst.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.[9]

Colorimetric Estimation of Calcium using o-Cresolphthalein Complexone

o-Cresolphthalein is utilized in a common clinical chemistry assay to determine calcium concentrations in biological samples like serum.[2] The method relies on the formation of a colored complex between calcium ions and o-cresolphthalein complexone (a derivative of o-cresolphthalein) under alkaline conditions.

Methodology:

-

Reagent Preparation: Prepare an o-cresolphthalein complexone reagent by dissolving approximately 10 mg of the complexone in 50 mL of an alkaline borate buffer. Adjust the pH to around 8.5 by adding 50 mL of 0.05 N HCl.[2]

-